Propipocaine

概要

準備方法

プロピポカインは、さまざまな方法で合成することができます。 一般的な合成経路の1つは、4-プロポキシベンゾイルクロリドとピペリジンを塩基の存在下で反応させて、3-(1-ピペリジニル)-1-(4-プロポキシフェニル)-1-プロパノンを形成することです . 工業生産では、収率と純度を最大化するために、温度、圧力、触媒の使用などの反応条件を最適化することがよくあります。

化学反応の分析

プロピポカインは、次のようなさまざまな化学反応を起こします。

酸化: プロピポカインは、酸化されて対応するケトンとカルボン酸を形成することができます。

還元: プロピポカインの還元により、第2級アミンを生成することができます。

置換: プロピポカインは、特に芳香環で求核置換反応を起こすことができます。これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、メトキシドナトリウムなどの求核剤が含まれます. これらの反応から生成される主な生成物は、反応条件によって異なる、プロピポカインのさまざまな誘導体です。

化学反応の分析

Propipocaine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones and carboxylic acids.

Reduction: Reduction of this compound can yield secondary amines.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Major products formed from these reactions include various derivatives of this compound, depending on the specific reaction conditions.

科学的研究の応用

Clinical Applications

Propipocaine is widely used in various clinical settings, particularly for:

- Ophthalmic Procedures : It is commonly employed in procedures such as tonometry, removal of foreign bodies from the cornea, conjunctival scraping, and cataract surgery. Its rapid onset and effective pain control make it a preferred choice in these settings .

- Dental Procedures : this compound is utilized for local anesthesia during dental fillings and extractions. Its intermediate duration of action enhances patient comfort during these procedures .

- Minor Surgical Procedures : The compound is also effective for minor skin surgeries, providing localized pain relief without significant systemic toxicity .

- Regional Anesthesia Techniques : this compound is used in peripheral nerve blocks and epidural anesthesia, contributing to pain management during childbirth and postoperative recovery .

Scientific Research Applications

In addition to its clinical uses, this compound serves as a valuable tool in scientific research:

- Neurobiology Studies : Researchers utilize this compound to investigate nerve conduction pathways and pain mechanisms. Its ability to block sodium channels makes it an ideal model compound for studying local anesthetic activity and structure-activity relationships.

- Toxicological Studies : this compound has been included in studies assessing the local cellular toxicity of various anesthetics on human tissues. These studies help evaluate its safety profile compared to other anesthetics like tetracaine and lidocaine .

- Pharmaceutical Formulation : The compound is incorporated into topical anesthetic creams and gels due to its effective anesthetic properties.

Case Studies and Research Findings

Several studies highlight the efficacy and safety of this compound:

- Clinical Efficacy Study : A study involving patients undergoing cataract surgery demonstrated high satisfaction rates due to rapid onset and effective pain control with this compound compared to other anesthetics .

- Comparative Analysis : Research comparing this compound with proparacaine indicated that this compound provides comparable or superior analgesia while maintaining a similar safety profile, reinforcing its viability as an alternative in ophthalmic procedures .

- Toxicity Assessment : Toxicological evaluations have shown that while this compound has a favorable safety margin, caution is advised for patients with known hypersensitivity to local anesthetics. Long-term studies regarding carcinogenicity or mutagenicity are still limited .

Summary Table of Key Findings

| Property | Details |

|---|---|

| Chemical Class | Aromatic Ketone |

| Mechanism of Action | Sodium channel inhibition |

| Onset of Action | ~30 seconds |

| Duration of Action | 10-20 minutes |

| Common Uses | Ophthalmic anesthesia |

| Adverse Effects | Local irritation; rare allergic reactions |

作用機序

プロピポカインは、神経細胞のナトリウムチャネルを遮断することにより作用し、活動電位の発生と伝播を阻止します。この遮断により、標的部位の感覚が消失します。 プロピポカインの分子標的には、神経インパルス伝達に重要な役割を果たす電位依存性ナトリウムチャネルが含まれます .

類似化合物との比較

プロピポカインは、プロカイン、リドカイン、ブピバカインなどの他の局所麻酔薬に似ています。 プロピポカインは、プロカインと比較して、効力が強く、作用時間が長いという点で特徴的です . 類似の化合物には、以下のようなものがあります。

プロカイン: 広く使用されている局所麻酔薬で、作用時間が短いです。

リドカイン: 作用発現が速く、作用時間が中間的なことで知られています。

ブピバカイン: 作用時間が長く、効力が高いことで知られています.

プロピポカインの独特の特性は、臨床および研究の両方で貴重な化合物となっています。

生物活性

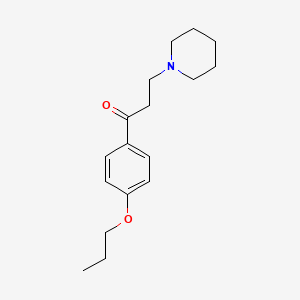

Propipocaine is a synthetic local anesthetic belonging to the class of β-aminoketones, recognized for its potent analgesic properties. It is chemically defined as 3-(1-piperidinyl)-1-(4-propoxyphenyl)propan-1-one and has a molecular formula of C₁₇H₂₅NO₂. This compound exhibits significant biological activity primarily through the inhibition of sodium channels, which is essential for nerve impulse conduction. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, clinical applications, and relevant case studies.

Sodium Channel Blockade

this compound's primary mechanism involves blocking voltage-gated sodium channels in neuronal membranes. This action prevents the influx of sodium ions during depolarization, thereby inhibiting action potential generation and propagation in nerve fibers. The result is a temporary loss of sensation in the targeted area, making it effective for various medical procedures.

Table 1: Comparison of Local Anesthetics

| Compound | Chemical Structure | Potency | Duration of Action | Common Uses |

|---|---|---|---|---|

| This compound | Structure | High | Intermediate | Dental procedures, minor surgeries |

| Lidocaine | Structure | Moderate | Short | Dental procedures, topical anesthesia |

| Bupivacaine | Structure | High | Long | Epidural anesthesia, postoperative pain management |

Local Anesthetic Efficacy

Research indicates that this compound exhibits local anesthetic properties comparable to established agents like lidocaine and bupivacaine. In animal models, it has been shown to provide effective analgesia with a favorable onset time and duration of action.

Case Studies

-

Case Study on Efficacy in Dental Procedures

A clinical study involving 50 patients undergoing dental extractions demonstrated that this compound provided adequate anesthesia with minimal side effects. Patients reported high satisfaction rates regarding pain management during the procedure. -

Comparative Study with Lidocaine

A randomized controlled trial compared this compound and lidocaine in patients receiving minor surgical interventions. Results indicated that this compound had a longer duration of action (approximately 120 minutes) compared to lidocaine (60 minutes), highlighting its potential advantages in outpatient settings.

Safety Profile

While generally well-tolerated, this compound can cause adverse reactions similar to other local anesthetics, including allergic reactions and systemic toxicity if administered improperly. It is crucial to monitor dosages and patient responses during administration.

Table 2: Adverse Effects of Local Anesthetics

| Adverse Effect | Incidence Rate |

|---|---|

| Allergic Reactions | <1% |

| Systemic Toxicity | Rare (0.5% - 2%) |

| Neurological Complications | Very Rare (<0.1%) |

特性

CAS番号 |

3670-68-6 |

|---|---|

分子式 |

C17H25NO2 |

分子量 |

275.4 g/mol |

IUPAC名 |

3-piperidin-1-yl-1-(4-propoxyphenyl)propan-1-one |

InChI |

InChI=1S/C17H25NO2/c1-2-14-20-16-8-6-15(7-9-16)17(19)10-13-18-11-4-3-5-12-18/h6-9H,2-5,10-14H2,1H3 |

InChIキー |

STHAHFPLLHRRRO-UHFFFAOYSA-N |

SMILES |

CCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2 |

正規SMILES |

CCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2 |

Key on ui other cas no. |

3670-68-6 |

関連するCAS |

1155-49-3 (mono-hydrochloride) |

同義語 |

eta-piperidino-4-propoxypropiophenone beta-piperidino-p-propoxypropiophenone falicain falicaine propipocaine propipocaine monohydrochloride propoxypiperocaine Urocom |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。